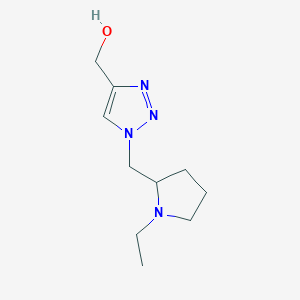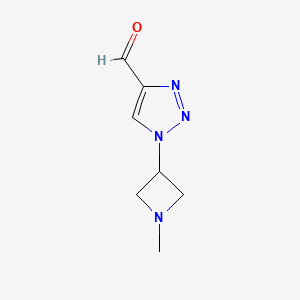
1-(Cyclohexyl(thiophen-3-yl)methyl)piperazine dihydrochloride
Overview
Description
“1-(Cyclohexyl(thiophen-3-yl)methyl)piperazine dihydrochloride” is a chemical compound with the molecular formula C15H26Cl2N2S and a molecular weight of 337.4 g/mol. It is a solid substance and is not intended for human or veterinary use but for research purposes.
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H14N2S.2ClH/c1-6-12-8-9(1)7-11-4-2-10-3-5-11;;/h1,6,8,10H,2-5,7H2;2*1H .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 337.4 g/mol.Scientific Research Applications
1-(Cyclohexyl(thiophen-3-yl)methyl)piperazine dihydrochloride has a number of scientific research applications. It is used to study the biochemical and physiological effects of various compounds and drugs, as well as to investigate the mechanism of action of these compounds and drugs. In addition, it can be used to study the pharmacokinetics and pharmacodynamics of drugs, as well as their effects on the body. It is also used in the development of new drugs, as well as the evaluation of existing drugs.
Mechanism of Action
- The compound’s primary target is the steroid hormone receptor ERR1 . ERR1 (estrogen-related receptor 1) is a nuclear receptor that plays a role in transcriptional regulation. It is involved in various cellular processes, including metabolism, energy homeostasis, and cell proliferation.
- The compound’s impact on biochemical pathways is not explicitly documented in the available literature. However, ERR1 is known to regulate genes involved in energy metabolism, mitochondrial function, and lipid metabolism .
Target of Action
Biochemical Pathways
Pharmacokinetics
- Information on absorption is not available. Data regarding the volume of distribution is not provided. Protein binding details are not specified .
Advantages and Limitations for Lab Experiments
The use of 1-(Cyclohexyl(thiophen-3-yl)methyl)piperazine dihydrochloride in lab experiments has several advantages. It is a synthetic compound that is relatively easy to synthesize and is relatively stable in aqueous solutions. It also has a relatively low toxicity and is not likely to interact with other compounds. However, the use of this compound in lab experiments also has some limitations. It is not very soluble in organic solvents and, as a result, may not be suitable for certain types of experiments. In addition, its mechanism of action is not completely understood and, as a result, it may not be suitable for certain types of experiments.
Future Directions
There are a number of potential future directions for the use of 1-(Cyclohexyl(thiophen-3-yl)methyl)piperazine dihydrochloride in scientific research. These include the development of new drugs, the evaluation of existing drugs, and the investigation of the mechanism of action of various compounds and drugs. In addition, this compound could be used to study the pharmacokinetics and pharmacodynamics of drugs, as well as their effects on the body. Finally, this compound could be used to investigate the biochemical and physiological effects of various compounds and drugs.
properties
IUPAC Name |
1-[cyclohexyl(thiophen-3-yl)methyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2S.2ClH/c1-2-4-13(5-3-1)15(14-6-11-18-12-14)17-9-7-16-8-10-17;;/h6,11-13,15-16H,1-5,7-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCDQEYXVOEAFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CSC=C2)N3CCNCC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















